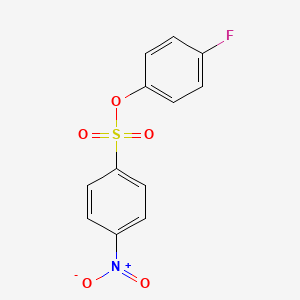
4-Fluorophenyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 4-nitrobenzene-1-sulfonate (FNBS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Fuel Cell Membrane Development
4-Fluorophenyl 4-nitrobenzene-1-sulfonate: is utilized in the synthesis of sulfonated poly(ether sulfone) copolymers (PESs), which are key components in the development of fuel cell membranes . These membranes are crucial for the operation of fuel cells, particularly in proton exchange membrane fuel cells (PEMFCs). The sulfonation process enhances the hydrophilicity of the polymer, thereby improving proton conductivity which is vital for the fuel cell’s performance.
Proton Conductivity Enhancement
The synthesized PESs membranes exhibit significant proton conductivity, a fundamental property for efficient energy conversion in fuel cells . The presence of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the polymer backbone contributes to the stability and conductivity of the membrane, enabling it to sustain high performance even at elevated temperatures.
Thermal Stability Improvement
Research indicates that membranes containing 4-Fluorophenyl 4-nitrobenzene-1-sulfonate demonstrate excellent thermal stability . This property is essential for maintaining the integrity and longevity of fuel cells, especially when operating under high-temperature conditions.
Membrane-Electrode Assembly Fabrication
The compound is also involved in the fabrication of membrane-electrode assemblies (MEAs) for PEMFCs . MEAs are the heart of a fuel cell, where the electrochemical reactions occur. The use of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the membrane material contributes to the overall efficiency and durability of the fuel cell.
Single-Cell Fuel Cell Performance
Incorporating 4-Fluorophenyl 4-nitrobenzene-1-sulfonate into the polymer matrix has been shown to enhance single-cell performance in fuel cells . This improvement is measured in terms of current density and voltage output, which are critical parameters for the commercial viability of fuel cells.
Catalyst-Coated Membrane Development
The chemical is used in the development of catalyst-coated membranes, which are an innovative approach to increase the reaction sites within a fuel cell . This technology aims to maximize the efficiency of the fuel cell by optimizing the interface where the reaction takes place.
Hydrocarbon-Based Catalyst Binder Innovation
Researchers have employed 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in the creation of hydrocarbon-based catalyst binders . These binders play a significant role in the preparation of catalyst slurry, which is fundamental for the fabrication of high-performance fuel cells.
Long-Term Stability and Performance
Finally, the inclusion of 4-Fluorophenyl 4-nitrobenzene-1-sulfonate in fuel cell components has been associated with long-term stability and sustained performance . This aspect is particularly important for the practical application and commercialization of fuel cells, ensuring they can operate reliably over extended periods.
Propriétés
IUPAC Name |
(4-fluorophenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCHQGDYCYZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 4-nitrobenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)


![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)


![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)

